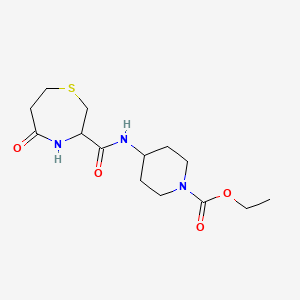
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EOTPC and is synthesized using a specific method that involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate.
作用機序
The mechanism of action of EOTPC is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in inflammation and pain signaling. EOTPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, EOTPC has been found to modulate the activity of various receptors such as TRPV1 and P2X7, which are involved in pain signaling.
Biochemical and Physiological Effects:
EOTPC has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, and to decrease pain sensitivity in response to various stimuli.
実験室実験の利点と制限
One of the main advantages of using EOTPC in lab experiments is its relatively low toxicity and high specificity for COX-2 and LOX enzymes. Additionally, EOTPC has been shown to have good solubility in various solvents, making it easy to work with in lab settings. However, one limitation of using EOTPC is its relatively low potency compared to other anti-inflammatory compounds.
将来の方向性
There are several future directions for research on EOTPC. One area of interest is the development of more potent derivatives of EOTPC that exhibit improved anti-inflammatory and analgesic effects. Additionally, further studies are needed to fully understand the mechanism of action of EOTPC and to identify other potential therapeutic applications for this compound. Finally, more research is needed to evaluate the safety and efficacy of EOTPC in human clinical trials.
In conclusion, Ethyl 4-(5-oxo-1,4-thiazepane-3-carboxamido)piperidine-1-carboxylate is a promising compound that has been extensively studied for its potential therapeutic applications. While further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans, EOTPC represents a promising candidate for the treatment of various inflammatory conditions and bacterial infections.
合成法
The synthesis of EOTPC involves the reaction of piperidine with ethyl 4-(bromomethyl)-1,2,3-thiadiazole-5-carboxylate in the presence of a base such as potassium carbonate. This reaction results in the formation of EOTPC, which can be purified using various techniques such as column chromatography.
科学的研究の応用
EOTPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, EOTPC has been found to have antimicrobial properties, making it a potential treatment for bacterial infections.
特性
IUPAC Name |
ethyl 4-[(5-oxo-1,4-thiazepane-3-carbonyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-21-14(20)17-6-3-10(4-7-17)15-13(19)11-9-22-8-5-12(18)16-11/h10-11H,2-9H2,1H3,(H,15,19)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFPAUCHBUMOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CSCCC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


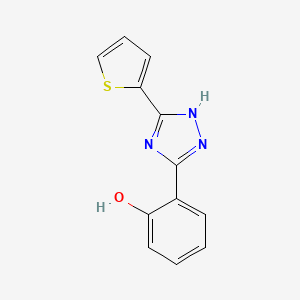

![3-(4-bromobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2402462.png)

![(7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2402464.png)
![Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2402466.png)
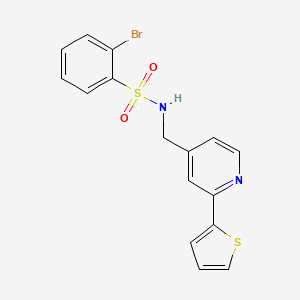

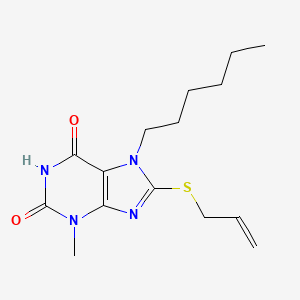
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2402474.png)
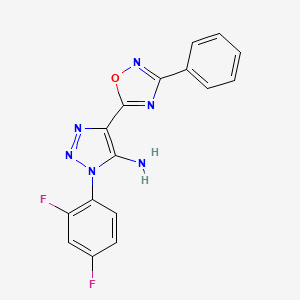
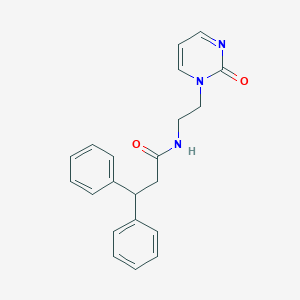
![(1R,6S,7S)-8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B2402477.png)